molecular formula C6H13N5O4 B1678959 Nitroarginine CAS No. 2149-70-4

Nitroarginine

Cat. No. B1678959
CAS RN: 2149-70-4
M. Wt: 219.2 g/mol
InChI Key: MRAUNPAHJZDYCK-BYPYZUCNSA-N
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Description

Nitroarginine, also known as Nω-nitro-L-arginine or L-NOARG, is a nitro derivative of the amino acid arginine . It is an inhibitor of nitric oxide synthase and hence acts as a vasoconstrictor . It is widely used as a biochemical tool in the study of nitric oxide and its biological effects .


Synthesis Analysis

Nitric oxide (NO) is a short-lived, gaseous signaling molecule that is produced endogenously by a family of enzymes called the nitric oxide synthases (NOS), which catalyze the synthesis of NO from the amino acid arginine . Nitroarginine has been shown to prevent glutamate toxicity .


Molecular Structure Analysis

The chemical formula of Nitroarginine is C6H13N5O4 . The molar mass is 219.201 g·mol−1 . The structure of Nitroarginine is very close to arginine, which allows it to act as a competitive inhibitor of all NOSes .


Chemical Reactions Analysis

Nitroarginine inhibits the endothelial and neuronal isoforms of nitric oxide synthase (NOS), eNOS and nNOS respectively . It has been experimentally tested for its ability to prevent ammonia toxicity and ammonia-induced alterations in brain energy and ammonia metabolites .


Physical And Chemical Properties Analysis

Nitroarginine is a small molecule with a weight average of 219.1985 and a monoisotopic weight of 219.096753929 . It belongs to the class of organic compounds known as L-alpha-amino acids, which are alpha amino acids that have the L-configuration of the alpha-carbon atom .

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

Nitroarginine, specifically L-NG-nitroarginine (NO2Arg), has been identified as an inhibitor of nitric oxide synthase activity in the brain. This inhibition is enhanced by prolonged preincubation with the enzyme and appears irreversible, both in vitro and in vivo, suggesting its potential for studying the physiological functions of nitric oxide as a neuronal messenger (Dwyer, Bredt, & Snyder, 1991).

Modulation of Vasodilation

Nitroarginine, particularly l-NG-nitro arginine (l-NOARG), has been shown to be a potent, l-arginine reversible inhibitor of endothelium-dependent vasodilatation. This suggests its utility in studying endothelial nitric oxide (NO) biosynthesis, playing a critical role in vascular research (Moore et al., 1990).

Facilitating Long-Term Potentiation in the Brain

L-nitroarginine (L-NOArg) has been found to facilitate the induction of long-term potentiation (LTP) in the CA1 region of rat hippocampal slices by modulating N-methyl-D-aspartate (NMDA) responses. This indicates its relevance in neurophysiological studies related to memory and learning processes (Kato & Zorumski, 1993).

Impact on Smooth Muscle Function

Nitroarginine, such as L-nitroarginine (L-NNA), affects non-adrenergic, non-cholinergic inhibitory transmission in smooth muscle, suggesting its importance in gastrointestinal and cardiovascular research. The application of L-NNA alters relaxation responses and inhibitory junctional potentials in smooth muscles (Shimamura et al., 1993).

Role in Uterine Blood Flow

Studies have shown that nitroarginine, such as L-nitroarginine methyl ester, can antagonize estrogen-induced uterine vasodilatation. This demonstrates its potential application in reproductive physiology and the study of nitric oxide's role in mediating vascular changes (Van Buren, Yang, & Clark, 1992).

Differential Inhibition in Macrophages and Endothelial Cells

Nitroarginine compounds like L-NG-nitroarginine show selective inhibition of nitric oxide synthesis in different cell types, such as macrophages and endothelial cells. This selectivity is critical for understanding the role of nitric oxide in various physiological and pathological processes (Gross et al., 1990).

Impact on Opioid Reward Process

Research indicates that nitric oxide, influenced by NO synthase inhibitors like L-N-nitroarginine (L-NOARG), plays a role in the opioid reward process. This finding is significant for understanding the neurochemical basis of addiction and the therapeutic potential of nitroarginine derivatives (Kivastik, Rutkauskaitė, & Zharkovsky, 1996).

Safety And Hazards

The safety data sheet of Nitroarginine indicates that it has certain hazards, but the specific details are not available .

Future Directions

Nitroarginine has broad roles in various biological processes, including cancer initiation and progression, but also restricts cancer proliferation and invasion, and contributes to the anti-tumor immune response . A better understanding of how arginine regulates the production of NO in cancer might support the development of anti-cancer drugs that target this key metabolic pathway, and other metabolic pathways involved in NO production .

properties

IUPAC Name

(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid
Source PubChem
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InChI

InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10)/t4-/m0/s1
Source PubChem
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InChI Key

MRAUNPAHJZDYCK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5O4
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DSSTOX Substance ID

DTXSID2042696
Record name N-omega-Nitro-L-arginine
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Molecular Weight

219.20 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Nitroarginine
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Product Name

Nitroarginine

CAS RN

2149-70-4
Record name Nω-Nitro-L-arginine
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Record name L-Ornithine, N5-[imino(nitroamino)methyl]-
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Record name NITROARGININE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,600
Citations
RA Apreyan, HA Karapetyan, AM Petrosyan - Journal of Molecular …, 2008 - Elsevier
We have found a new form of l-nitroarginine (β-form), which, unlike the known form (α-form) can be obtained in the form of single crystal. The crystal and molecular structures of β-form of …
Number of citations: 11 www.sciencedirect.com
ES Furfine, MF Harmon, JE Paith, EP Garvey - Biochemistry, 1993 - ACS Publications
Revised Manuscript Received May 14, 1993 abstract: L-/V-Nitroarginine (NA) inhibited both the L-arginine oxidation and the L-arginine-independent NADPH oxidation reactions …
Number of citations: 346 pubs.acs.org
E Kosenko, Y Kaminsky, O Lopata, N Muravyov… - Metabolic brain …, 1998 - Springer
Injection of large doses of ammonium salts leads to the rapid death of animals. However, the molecular mechanisms involved in ammonia toxicity remain to be clarified. We reported that …
Number of citations: 102 link.springer.com
GA Van Buren, D Yang, KE Clark - American journal of obstetrics and …, 1992 - Elsevier
… local bolus injections of the nitric oxide synthetase inhibitor L-nitroarginine methyl ester. … of the L-nitroarginine methyl ester vehicle, saline solution. Doses of L-nitroarginine methyl ester …
Number of citations: 418 www.sciencedirect.com
Y Kobayashi, K Ikeda, K Shinozuka… - Clinical and …, 1991 - Wiley Online Library
… Effects of administration of NG-nitro-L-arginine (NOzArg), a guanidino nitroarginine derivative, for 1 week on blood pressure and some vascular responses of rats were studied. 2. A …
Number of citations: 30 onlinelibrary.wiley.com
MA Dwyer, DS Bredt, SH Snyder - Biochemical and biophysical research …, 1991 - Elsevier
Inhibition of nitric oxide (NO) synthase activity by LN G -Nitroarginine (NO 2 Arg) in brain preparations is not reversed by dialysis and is enhanced by prolonged preincubation of NO 2 …
Number of citations: 421 www.sciencedirect.com
PM Zygmunt, ED Högestätt - British journal of pharmacology, 1996 - Wiley Online Library
1 In the presence of indomethacin (IM, 10μm) and N ω ‐nitro‐L‐arginine (L‐NOARG, 0.3 mM), acetylcholine (ACh) induces an endothelium‐dependent smooth muscle …
Number of citations: 255 bpspubs.onlinelibrary.wiley.com
SS Gross, DJ Stuehr, K Aisaka, EA Jaffe, R Levi… - Biochemical and …, 1990 - Elsevier
… We now report that LN G -aminoarginine and LN G -nitroarginine are about 100-fold more … are about equipotent with macrophages whereas N G -nitroarginine is much less potent. Since …
Number of citations: 363 www.sciencedirect.com
E Kosenko, Y Kaminsky, E Grau, MD Miñana… - Neurochemical …, 1995 - Springer
… such as nitroarginine prevent glutamate toxicity, we have tested whether nitroarginine prevents … It is shown that nitroarginine prevents partially (~ 50%), but significantly death of mice …
Number of citations: 94 link.springer.com
H Huang, P Martasek, LJ Roman… - Journal of medicinal …, 1999 - ACS Publications
… a library of nitroarginine-containing dipeptides to see if the incorporation of nitroarginine into a dipeptide could increase the inhibitory potency and selectivity of l-nitroarginine. We …
Number of citations: 101 pubs.acs.org

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